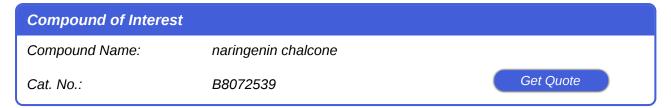


Application Note: Quantification of Naringenin Chalcone in Plant Extracts by HPLC-DAD

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the reliable quantification of **naringenin chalcone** in plant extracts. **Naringenin chalcone**, a precursor to the widely studied flavanone naringenin, possesses significant biological activities. Its accurate quantification is crucial for phytochemical analysis, quality control of herbal products, and drug discovery. This document provides comprehensive protocols for sample preparation, chromatographic analysis, and method validation, ensuring accuracy and precision.

Introduction

Naringenin chalcone is a key intermediate in the flavonoid biosynthesis pathway in plants. It is formed from p-coumaroyl-CoA and malonyl-CoA through the action of the enzyme chalcone synthase. This compound and its derivatives are investigated for various pharmacological properties. However, naringenin chalcone is susceptible to isomerization to its flavanone form, naringenin, especially in aqueous and alkaline conditions. Therefore, a robust analytical method that minimizes this conversion and allows for accurate quantification is essential. This HPLC-DAD method provides a selective and sensitive approach for the determination of naringenin chalcone in complex plant matrices.



Experimental Protocols Sample Preparation

To minimize the isomerization of **naringenin chalcone** to naringenin, it is crucial to handle samples efficiently and avoid high temperatures and alkaline conditions.

Protocol: Methanolic Extraction of Dried Plant Material

- Grinding: Grind the dried plant material (e.g., leaves, bark, or flowers) to a fine powder (e.g., 40-mesh).
- Extraction:
 - Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
 - Add 20 mL of methanol.
 - Sonicate for 30 minutes in a cold water bath to prevent heating.
 - Alternatively, perform maceration by shaking the mixture at room temperature for 24 hours, protected from light.
- Filtration: Filter the extract through a Whatman No. 1 filter paper.
- Concentration: Evaporate the methanol from the filtrate under reduced pressure at a temperature not exceeding 40°C.
- Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
- Final Filtration: Filter the reconstituted solution through a 0.45 μm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Instrumentation and Conditions

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.

Chromatographic Conditions:



Parameter	Recommended Conditions		
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)		
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile		
Gradient Elution	0-10 min: 15-30% B10-45 min: 30-50% B45-50 min: 50-80% B50-55 min: 80-95% B		
Flow Rate	1.0 mL/min		
Column Temperature	30°C		
Injection Volume	10 μL		
DAD Wavelength	Monitoring at 280 nm and 370 nm. Quantification at 370 nm for naringenin chalcone.		

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed using a **naringenin chalcone** standard.

Data Presentation

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte	Linearity Range (µg/mL)	Calibration Equation	Correlation Coefficient (r²)	LOD (μg/mL)	LOQ (µg/mL)
Naringenin Chalcone	0.5 - 100	y = 25432x + 1234	> 0.999	0.15	0.50

Table 2: Precision



Analyte	Concentration (µg/mL)	Intra-day Precision (RSD, n=6)	Inter-day Precision (RSD, n=6)
Naringenin Chalcone	1	< 2.0%	< 3.0%
10	< 1.5%	< 2.5%	
50	< 1.0%	< 2.0%	_

Table 3: Accuracy (Recovery)

Analyte	Spiked Concentration (µg/mL)	Measured Concentration (μg/mL, mean ± SD, n=3)	Recovery (%)
Naringenin Chalcone	5	4.92 ± 0.11	98.4
25	25.45 ± 0.48	101.8	
75	73.95 ± 1.33	98.6	-

Visualizations

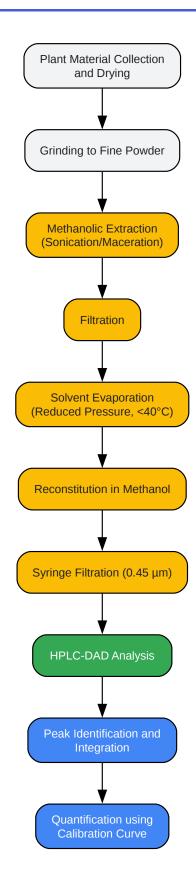
Biosynthesis of Naringenin Chalcone

The following diagram illustrates the key steps in the biosynthesis of **naringenin chalcone** from the precursor amino acid, L-phenylalanine.









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